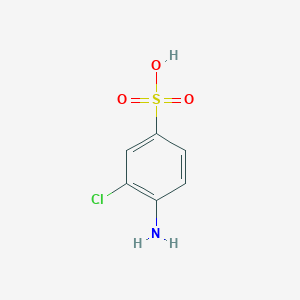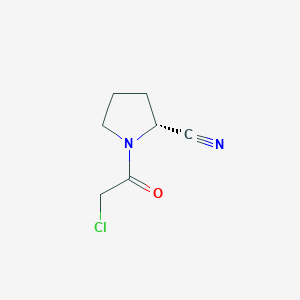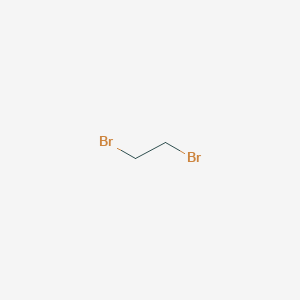
2-Methoxyacridine-9-carboxylic acid
概要
説明
科学的研究の応用
RNA Activation and Scission : One derivative, 9-amino-6-chloro-2-methoxyacridine, has been shown to effectively activate RNA phosphodiester linkages for selective RNA scission by lanthanide ions. This suggests potential applications in molecular biology and genetics (Kuzuya et al., 2002).
Drug-Protein Binding Studies : Certain derivatives like 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine have potential as fluorescence probes in drug-protein binding studies, which can be significant in pharmaceutical research (Ma, Hsu, & Luzzi, 1974).
Cell Imaging : Acridine-9-ylmethyl ester, another derivative, has shown promise as a biocompatible agent for cellular uptake and cell imaging, which is crucial in biomedical research (Jana et al., 2013).
Synthesis of Acridine-Peptide Libraries : A novel synthesis method for 9-anilinoacridine-4-carboxylic acid enables the generation of acridine-peptide libraries, aiding in the discovery of nucleic acid ligands (Carlson & Beal, 2000).
Antileukemic Activity : Carboxamides and derivatives of 9-anilinoacridine show high antileukemic activity, indicating their potential in cancer therapy (Denny & Cain, 1978).
Antiparasitic Properties : Derivatives like 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrate strong antiparasitic properties against Leishmania infantum, targeting DNA metabolism (Di Giorgio et al., 2003).
DNA Base Recognition : Studies on hydrogen bonding in DNA base recognition have shown that 2-methoxy-6-chloro-9-aminoacridine derivatives exhibit sequence specificity and interaction with adjacent guanines (Gaugain et al., 1981).
特性
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

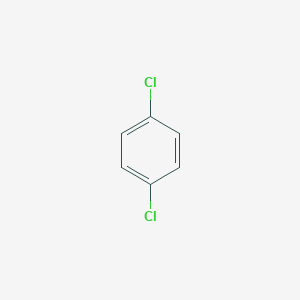
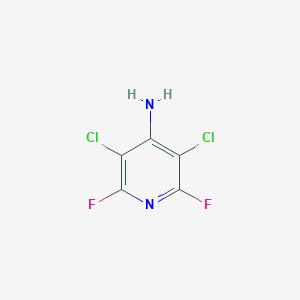


![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)






